![molecular formula C16H24N2O2 B2497536 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423787-19-2](/img/structure/B2497536.png)
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, closely related to the target compound, involves innovative methodologies. For example, a one-pot synthesis approach has been developed utilizing Mn(III)-based oxidation, highlighting a method that preserves the pyrrolidinedione ring while forming the spirocyclic scaffold in good yields (Thanh‐Truc Huynh et al., 2017). Similarly, novel synthesis routes have been explored to create spirocyclic oxetanes and benzimidazoles, expanding the versatility of spiro compounds (M. Gurry et al., 2015).
Molecular Structure Analysis
The molecular structure of spiroheterocyclic compounds, including 2-oxa-7-azaspiro[4.4]nonanes, features a unique arrangement that allows for diverse chemical reactivity and interactions. The X-ray crystallography of related compounds offers insights into their three-dimensional configurations, aiding in understanding their structural properties and potential reactivity patterns (A. Chiaroni et al., 2000).
Chemical Reactions and Properties
Spiro compounds, including 2-oxa-7-azaspiro[4.4]nonanes, participate in a variety of chemical reactions, reflecting their chemical properties. For instance, acid-catalyzed hydrolysis and acylation reactions have been studied, showcasing the compounds' reactivity towards forming new structures with potential biological activity (M. Y. Belikov et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Spirocyclic Compounds Synthesis : A study detailed the synthesis of 2-oxa-7-azaspiro[3.5]nonane through the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides, followed by oxidative cyclizations, showcasing a method to access complex spirocyclic structures including benzimidazole derivatives (Gurry, McArdle, & Aldabbagh, 2015).
- Microsomal Epoxide Hydrolase-Catalyzed Hydration : Research on a spiro oxetane-containing compound highlighted the role of microsomal epoxide hydrolase in the biotransformation of the oxetane moiety, revealing insights into drug metabolism and the physiological handling of such structures (Li et al., 2016).
Biological Activities and Mechanisms
- HIV Entry Inhibition : An investigation into the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, provides a foundation for the development of novel therapeutic agents targeting viral entry (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
- Antimicrobial Agents Synthesis : The creation of new spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents exemplifies the application of spirocyclic compounds in combating microbial infections (Al-Ahmadi & El-zohry, 1995).
Synthetic Strategies and Chemical Properties
- One-Pot Synthesis of Spirodiones : The one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation showcases an efficient approach to constructing spirocyclic frameworks, highlighting the versatility and reactivity of such compounds (Huynh, Nguyen, & Nishino, 2017).
Eigenschaften
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQREUJNUXTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)
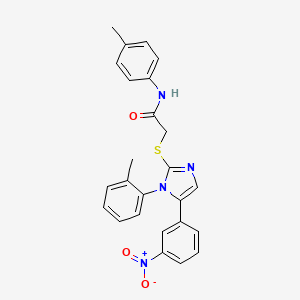
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)
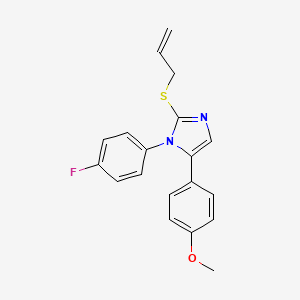
![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
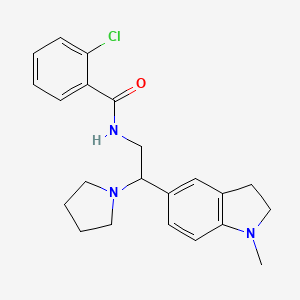
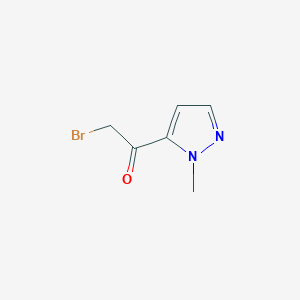
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)
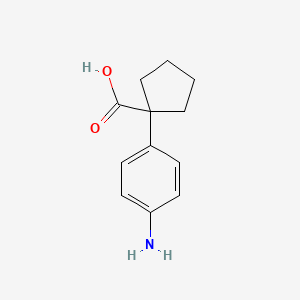
![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)